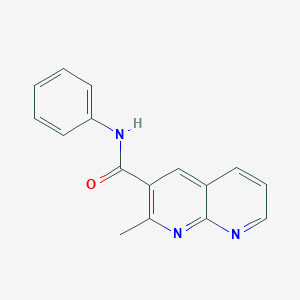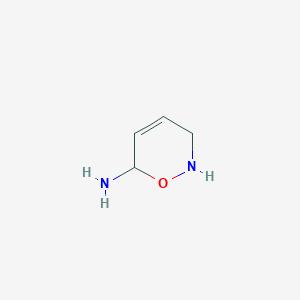
Stannane, diethyldiphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, diethyldiphenyl- is an organotin compound with the molecular formula C16H20Sn. It belongs to the class of organometallic compounds known as stannanes, which contain tin-carbon bonds. This compound is characterized by the presence of two ethyl groups and two phenyl groups attached to a central tin atom. Organotin compounds have been extensively studied due to their diverse applications in organic synthesis, catalysis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stannane, diethyldiphenyl- can be synthesized through various methods, including the reaction of diethyltin dichloride with phenylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of diethyltin dichloride by reacting tin tetrachloride with diethylzinc.
- Reaction of diethyltin dichloride with phenylmagnesium bromide in anhydrous ether to yield stannane, diethyldiphenyl-.
Industrial Production Methods: Industrial production of stannane, diethyldiphenyl- often involves large-scale Grignard reactions. The process requires stringent control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Stannane, diethyldiphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or hydroxides.
Reduction: Reduction reactions can convert stannane, diethyldiphenyl- to lower oxidation state tin compounds.
Substitution: The ethyl or phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Tin oxides or hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different organic groups.
Applications De Recherche Scientifique
Stannane, diethyldiphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of stannane, diethyldiphenyl- involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Tetraethyltin: Contains four ethyl groups attached to a tin atom.
Tetraphenyltin: Contains four phenyl groups attached to a tin atom.
Diethyltin dichloride: Contains two ethyl groups and two chlorine atoms attached to a tin atom.
Comparison: Stannane, diethyldiphenyl- is unique due to the presence of both ethyl and phenyl groups, which provide a balance of reactivity and stability. This combination allows it to participate in a wider range of chemical reactions compared to tetraethyltin or tetraphenyltin, which are more limited in their reactivity .
Propriétés
IUPAC Name |
diethyl(diphenyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2C2H5.Sn/c2*1-2-4-6-5-3-1;2*1-2;/h2*1-5H;2*1H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMSMSMZBPEFLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144538 |
Source


|
| Record name | Stannane, diethyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10203-52-8 |
Source


|
| Record name | Stannane, diethyldiphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, diethyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)


![5-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B52421.png)








